molecular formula C13H16O3 B13957997 (2-methylphenyl) oxane-4-carboxylate

(2-methylphenyl) oxane-4-carboxylate

Cat. No.: B13957997
M. Wt: 220.26 g/mol
InChI Key: GZHLGDDLPMIHRY-UHFFFAOYSA-N
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Description

(2-methylphenyl) oxane-4-carboxylate is an organic compound that belongs to the class of oxane derivatives It is characterized by the presence of a 2-methylphenyl group attached to an oxane ring, which is further substituted with a carboxylate group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methylphenyl) oxane-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenyl magnesium bromide with oxane-4-carboxylic acid. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated through standard workup procedures, including extraction and purification by column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can also be employed to facilitate the reaction and improve selectivity. The final product is typically purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

(2-methylphenyl) oxane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-methylphenyl) oxane-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-methylphenyl) oxane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-methylphenyl) oxane-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methylphenyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(2-methylphenyl) oxane-4-carboxylate

InChI

InChI=1S/C13H16O3/c1-10-4-2-3-5-12(10)16-13(14)11-6-8-15-9-7-11/h2-5,11H,6-9H2,1H3

InChI Key

GZHLGDDLPMIHRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2CCOCC2

Origin of Product

United States

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